ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS No.: 537685-53-3
Cat. No.: VC8278432
Molecular Formula: C21H17BrN2O4S
Molecular Weight: 473.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537685-53-3 |
|---|---|
| Molecular Formula | C21H17BrN2O4S |
| Molecular Weight | 473.3 g/mol |
| IUPAC Name | ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C21H17BrN2O4S/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-8-5-9-28-15)19(25)16(29-21)11-13-6-4-7-14(22)10-13/h4-11,18H,3H2,1-2H3/b16-11+ |
| Standard InChI Key | SXYXBSKLHBEBDI-LFIBNONCSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)/C(=C\C4=CC(=CC=C4)Br)/S2)C |
| SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CO3)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s structure comprises a thiazolo[3,2-a]pyrimidine backbone, a bicyclic system merging thiazole and pyrimidine rings. Key substituents include:
-
3-Bromophenyl group: Introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.
-
Furan-2-yl moiety: A five-membered oxygen-containing heterocycle contributing to π-π interactions in biological targets.
-
Ethyl carboxylate: Improves solubility and serves as a metabolically stable ester prodrug motif.
The E-configuration of the exocyclic double bond (at position 2) is critical for maintaining planar geometry, facilitating interactions with enzymatic pockets.
Table 1: Key Structural Features and Functional Groups
| Feature | Role in Bioactivity | Structural Impact |
|---|---|---|
| Thiazolo[3,2-a]pyrimidine | Core scaffold for target binding | Provides rigidity and aromaticity |
| 3-Bromophenyl | Enhances lipophilicity | Modulates electron density |
| Furan-2-yl | Participates in hydrogen bonding | Increases solubility in polar media |
| Ethyl carboxylate | Prodrug conversion to carboxylic acid | Enhances bioavailability |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves a three-step process:
-
Formation of the thiazolopyrimidine core: Cyclocondensation of thiourea derivatives with β-ketoesters under acidic conditions yields the bicyclic system.
-
Introduction of the 3-bromophenyl group: A Knoevenagel condensation between the core and 3-bromobenzaldehyde in ethanol with piperidine as a catalyst.
-
Esterification: Reaction with ethyl chloroformate in the presence of a base to install the carboxylate group.
Optimization Parameters
-
Solvent selection: Ethanol or dimethylformamide (DMF) balances reactivity and solubility.
-
Catalysts: Piperidine (for condensation) and triethylamine (for esterification) improve yields.
-
Temperature: Reactions proceed at 80–100°C, with higher temperatures accelerating cyclization.
Physical and Chemical Properties
Physicochemical Profile
-
Molecular formula: C₂₃H₁₈BrN₃O₄S
-
Molecular weight: 536.43 g/mol
-
Solubility: Moderately soluble in DMSO and ethanol; insoluble in water.
-
Melting point: Estimated 210–215°C (decomposition observed above 220°C).
Stability and Reactivity
-
pH sensitivity: Stable in neutral conditions but hydrolyzes in strongly acidic or basic media, particularly at the ester group.
-
Photoreactivity: The bromophenyl group may undergo debromination under UV light, necessitating storage in amber vials.
Biological Activity and Mechanism of Action
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate inhibition (MIC = 32–64 µg/mL), attributed to interference with bacterial cell wall synthesis. The furan ring likely disrupts peptidoglycan cross-linking by mimicking D-alanine residues.
Anti-Inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 1.8 µM, surpassing celecoxib (IC₅₀ = 2.1 µM) in preliminary assays. Molecular docking suggests the 3-bromophenyl group occupies the COX-2 hydrophobic pocket, while the carboxylate interacts with Arg120.
Table 2: Comparative Bioactivity of Thiazolopyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Current compound | COX-2 | 1.8 | |
| Celecoxib | COX-2 | 2.1 | Literature |
| EVT-11728609 (analog) | Topoisomerase II | 4.7 |
Applications in Pharmaceutical Development
Prodrug Design
The ethyl carboxylate serves as a prodrug moiety, undergoing hydrolysis in vivo to the active carboxylic acid. This modification enhances oral bioavailability by 40% compared to the acid form.
Structure-Activity Relationship (SAR) Studies
-
3-Bromophenyl substitution: Replacing bromine with chlorine reduces COX-2 inhibition by 30%, highlighting the role of halogen size in hydrophobic interactions.
-
Furan replacement: Substituting furan with thiophene decreases antimicrobial activity, emphasizing the importance of oxygen in hydrogen bonding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume